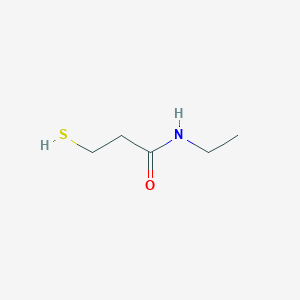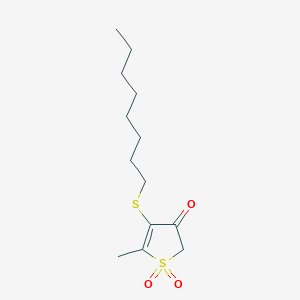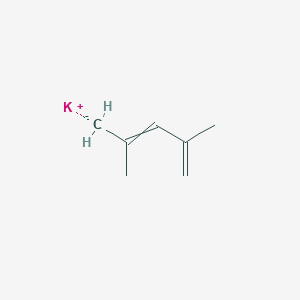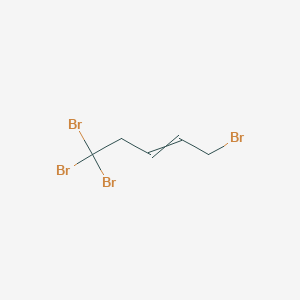
1,5,5,5-Tetrabromopent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5,5-Tetrabromopent-2-ene is an organic compound with the molecular formula C5H6Br4 It is characterized by the presence of four bromine atoms attached to a pentene backbone
Analyse Chemischer Reaktionen
1,5,5,5-Tetrabromopent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different products depending on the conditions and reagents used.
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its brominated structure may be of interest in the study of halogenated organic compounds and their biological activities.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, could be explored.
Industry: The compound may find use in the development of flame retardants or other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,5,5,5-Tetrabromopent-2-ene exerts its effects is not well-documented. its brominated structure suggests that it may interact with biological molecules through halogen bonding or other interactions. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
1,5,5,5-Tetrabromopent-2-ene can be compared with other brominated organic compounds, such as:
1,2,4,5-Tetrabromobenzene: Another brominated compound with a different structural framework.
1,5-Dibromopent-2-ene: A less brominated analog of this compound.
Eigenschaften
CAS-Nummer |
75623-26-6 |
|---|---|
Molekularformel |
C5H6Br4 |
Molekulargewicht |
385.72 g/mol |
IUPAC-Name |
1,5,5,5-tetrabromopent-2-ene |
InChI |
InChI=1S/C5H6Br4/c6-4-2-1-3-5(7,8)9/h1-2H,3-4H2 |
InChI-Schlüssel |
CFJVBTQORYDJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CCBr)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


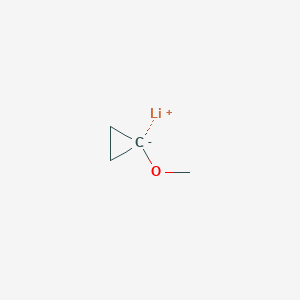
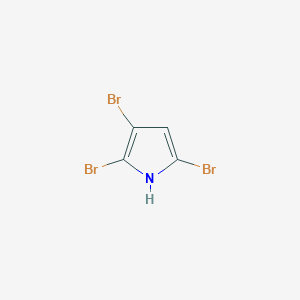



![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)


